B1164833 Plant Sterol Mixture

Plant Sterol Mixture

Cat. No.: B1164833
M. Wt: mixture
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Composition and Structural Characteristics of Plant Sterol Mixtures

Plant sterol mixtures constitute a diverse group of triterpenes characterized by a tetracyclic cyclopentaphenanthrene structure combined with variable side-chain configurations at carbon seventeen. These compounds share the fundamental architecture of cholesterol but exhibit distinctive structural modifications that distinguish them from animal sterols. The basic molecular framework consists of four fused rings designated A, B, C, and D, with trans ring junctions and specific stereochemical orientations that define their three-dimensional structure. The side chain and two methyl groups located at carbons eighteen and nineteen extend above the ring plane with beta stereochemistry, creating a consistent spatial arrangement across all plant sterol variants.

The classification of plant sterols follows established structural and biosynthetic principles that organize these compounds into distinct categories based on their methylation patterns. Four-desmethyl sterols represent the most abundant group and include compounds such as sitosterol that lack substituents on carbon four. Four-alpha-monomethyl sterols exemplified by gramisterol retain a single methyl group at the four-alpha position, while four-four-dimethyl sterols such as lanosterol preserve both methyl groups at carbon four. This systematic classification reflects the biosynthetic progression from heavily methylated precursors to the final desmethylated products that predominate in mature plant tissues.

Structural Diversity Among Common Phytosterols

The structural diversity among common phytosterols emerges from specific molecular modifications that create distinct compound families while preserving the essential steroid backbone. These modifications primarily involve alterations to the core ring system and side-chain structures that generate compounds with unique physical and chemical properties. The most prevalent phytosterols demonstrate consistent structural themes that reflect their shared biosynthetic origins while exhibiting sufficient variation to warrant individual classification and study.

Commercial plant sterol preparations demonstrate consistent compositional patterns across different source materials, as evidenced by analytical data from major seed oils. Representative compositional data reveals the quantitative distribution of major sterol components in commercially important oils, providing insight into the natural occurrence patterns of these compounds.

Oil Source Campesterol (mg/kg) Stigmasterol (mg/kg) Beta-Sitosterol (mg/kg) Delta-5-Avenasterol (mg/kg)
Corn 2005 677 6457 104
Cottonseed 333 50 4018 194
Olive 17 - 1303 443
Palm 139 95 426 33
Rapeseed 2930 - 4198 1109
Soybean 571 577 1734 135
Sunflower 410 337 2653 432

This compositional data demonstrates the consistent dominance of beta-sitosterol across all oil sources, while showing significant variation in the relative proportions of minor components. The absence of stigmasterol in certain oils such as olive and rapeseed reflects species-specific biosynthetic patterns that influence the final sterol composition of different plant materials.

Core Sterol Skeleton Variations

The core sterol skeleton variations encompass modifications to the fundamental tetracyclic structure that define the basic molecular architecture of plant sterols. These variations primarily involve the positioning and saturation of double bonds within the ring system, creating distinct structural subtypes with characteristic chemical properties. The most significant variations occur in the B ring, where double bond positioning determines the specific sterol subclass and influences both stability and biological activity.

Delta-5-sterols represent the most common structural variant, characterized by a double bond between carbons five and six in the B ring. This configuration provides optimal membrane stability and represents the predominant form found in most plant tissues. Delta-7-sterols such as alpha-spinasterol contain the double bond between carbons seven and eight, creating a different electronic environment that affects both chemical reactivity and biological function. Delta-5,7-sterols possess two double bonds within the B ring, generating compounds with enhanced reactivity toward oxidation and specific biological activities.

The sterol skeleton numbering system follows established conventions that facilitate systematic description of structural variations. The basic sterol structure derives from five-alpha-cholestan-three-beta-ol, which serves as the reference compound for defining positional relationships and stereochemical configurations. This numbering scheme enables precise specification of substituent positions and stereochemical arrangements that distinguish different sterol variants within plant sterol mixtures.

Phytostanols represent fully saturated variants of plant sterols that occur naturally at trace levels in most plant tissues but achieve higher concentrations in cereal grains. These compounds lack double bonds in the ring system, resulting in increased stability and different physical properties compared to their unsaturated counterparts. The reduction of double bonds eliminates potential oxidation sites while maintaining the essential three-dimensional structure required for biological activity.

Side-Chain Modifications in Beta-Sitosterol, Campesterol, and Stigmasterol

Side-chain modifications in the three major plant sterols create the primary structural distinctions that define these important compound classes. These modifications involve specific alkylation patterns at carbon twenty-four that introduce additional carbon atoms and create new chiral centers within the molecular structure. The stereochemical configuration of these side-chain additions follows consistent patterns that reflect shared biosynthetic mechanisms while generating compounds with distinct physical and chemical properties.

Beta-sitosterol contains an ethyl group at carbon twenty-four, creating a twenty-four-ethylsterol with the molecular formula corresponding to twenty-nine carbon atoms. This ethyl substitution extends the side chain by two carbon atoms compared to cholesterol and establishes beta-sitosterol as the most abundant plant sterol in most natural mixtures. The stereochemical configuration at carbon twenty-four follows the twenty-four-alpha orientation, which represents the thermodynamically favored arrangement for this substituent position.

Campesterol exemplifies the twenty-four-methylsterol class through the presence of a single methyl group at carbon twenty-four. This structural modification adds one carbon atom to the basic cholesterol side chain, creating a compound with intermediate molecular weight between cholesterol and beta-sitosterol. The twenty-four-alpha-methyl configuration provides optimal steric arrangement while maintaining compatibility with membrane lipid environments. Campesterol serves as a biosynthetic precursor to both beta-sitosterol and stigmasterol, reflecting its central position in plant sterol metabolism.

Stigmasterol incorporates both side-chain alkylation and additional unsaturation to create a structurally unique plant sterol. The compound contains a twenty-four-alpha-ethyl group similar to beta-sitosterol but additionally features a double bond between carbons twenty-two and twenty-three in the side chain. This additional unsaturation creates a more rigid side-chain structure that influences membrane interactions and provides distinctive chemical reactivity. The molecular formula reflects the presence of two double bonds, one in the B ring and another in the side chain, creating a compound with enhanced membrane activity compared to its saturated counterparts.

The quantitative distribution of these three major sterols varies significantly among different plant sources, as demonstrated by analytical data from representative phytosterol preparations. One characterized mixture contained beta-sitosterol at forty-seven point nine percent, campesterol at twenty-eight point eight percent, and stigmasterol at twenty-three point three percent. This distribution pattern represents a typical commercial preparation derived from multiple vegetable oil sources, demonstrating the consistent predominance of beta-sitosterol while showing substantial contributions from both campesterol and stigmasterol.

Positional Isomerism in Brassicasterol and Δ5-Avenasterol

Positional isomerism in brassicasterol and delta-5-avenasterol demonstrates the sophisticated structural variations possible within plant sterol mixtures through specific modifications to both ring systems and side-chain configurations. These compounds exemplify how subtle structural changes can create distinct molecular entities with unique chemical and biological properties while maintaining the fundamental sterol architecture. The isomeric relationships between these compounds and other plant sterols illustrate the complex biosynthetic pathways that generate structural diversity within plant sterol mixtures.

Brassicasterol represents a twenty-eight-carbon sterol synthesized by unicellular algae and certain terrestrial plants, characterized by a distinctive side-chain configuration that distinguishes it from other plant sterols. The compound possesses the systematic name twenty-four-methyl cholest-5,22-dien-3β-ol, indicating the presence of two double bonds within the molecular structure. One double bond occurs in the characteristic delta-5 position of the B ring, while the second double bond appears between carbons twenty-two and twenty-three in the side chain, creating a configuration similar to stigmasterol but with different side-chain alkylation.

The structural relationship between brassicasterol and other plant sterols reflects specific stereochemical arrangements that create positional isomers with distinct properties. Brassicasterol differs from stigmasterol through the inversion of stereochemistry at carbon twenty-four, creating a twenty-four-beta configuration rather than the twenty-four-alpha arrangement typical of most plant sterols. This stereochemical inversion occurs through specific enzymatic processes that generate epimeric pairs such as campesterol and twenty-two-dihydrobrassicasterol, demonstrating the precision of plant sterol biosynthesis.

Delta-5-avenasterol exhibits a unique side-chain structure that distinguishes it from other twenty-nine-carbon plant sterols through specific unsaturation patterns and alkylation arrangements. The compound belongs to the stigmastanes and derivatives class, characterized by a cholestane moiety bearing an ethyl group at carbon twenty-four. The systematic name stigmasta-5,24(28)-dien-3-ol indicates the presence of two double bonds, one in the delta-5 position of the B ring and another in the side chain at the twenty-four-twenty-eight position.

The side-chain structure of delta-5-avenasterol creates a distinctive molecular architecture through the presence of an ethylidene group that introduces additional unsaturation beyond the standard ethyl substitution found in beta-sitosterol. This structural modification generates a compound with enhanced chemical reactivity while maintaining the essential sterol backbone required for membrane function. The molecular weight of four hundred twelve point sixty-nine reflects the additional unsaturation compared to beta-sitosterol, creating opportunities for specific chemical transformations and biological activities.

Analytical characterization of delta-5-avenasterol reveals specific structural features that distinguish this compound from related plant sterols. The compound exhibits a molecular formula of twenty-nine hydrogen forty-eight oxygen, indicating the presence of two degrees of unsaturation beyond the saturated sterol backbone. Gas chromatographic analysis coupled with mass spectrometry provides definitive identification through characteristic fragmentation patterns that reflect the unique side-chain structure and ring system modifications.

The occurrence of delta-5-avenasterol in plant sterol mixtures varies significantly among different sources, with some oils containing substantial quantities while others show minimal concentrations. Analytical data from commercial seed oils demonstrates this variability, with olive oil containing four hundred forty-three milligrams per kilogram while corn oil contains only one hundred four milligrams per kilogram. This distribution pattern reflects species-specific biosynthetic capabilities and environmental factors that influence the final composition of plant sterol mixtures in different botanical sources.

Properties

Molecular Weight

mixture

Appearance

Unit:25 mg/ml, 1mlSolvent:chloroformPurity:mixturePhysical liquid

Synonyms

Plant Sterol Mixture, qualitative

Origin of Product

United States

Scientific Research Applications

Cholesterol Management

Cholesterol-Lowering Effects

The primary application of plant sterol mixtures is their ability to lower LDL-C levels. Numerous studies have confirmed that the consumption of plant sterols or stanols can reduce LDL-C by 6% to 12% when taken in doses ranging from 1.5 to 3 grams per day . A meta-analysis of 124 randomized controlled trials involving over 9,600 adults demonstrated a consistent dose-response relationship, indicating that higher intakes correlate with greater reductions in LDL-C .

Efficacy by Dosage

Dosage (g/day) Average LDL-C Reduction (%)
0.6 - 1.56 - 8
1.5 - 3.08 - 12
>3.0Potentially higher reductions

The effectiveness of plant sterols can vary based on the food matrix in which they are consumed. For instance, solid food formats may yield different results compared to liquid forms .

Immune Function Modulation

Recent research has indicated that plant sterols may also have immunomodulatory effects. A clinical trial involving patients with asthma showed that those consuming a plant stanol-enriched yogurt exhibited increased antibody titers against hepatitis A and reduced inflammatory markers such as interleukin-1β and tumor necrosis factor-α . This suggests that beyond cholesterol management, plant sterols could potentially enhance immune responses.

Additional Health Benefits

Cardiovascular Health

Beyond lowering cholesterol, plant sterols may contribute to cardiovascular health by influencing other lipoproteins and glucose metabolism. Studies have indicated a potential beneficial impact on triglyceride levels and overall lipid profiles in individuals with metabolic syndrome .

Anti-Inflammatory Properties

Plant sterols have been shown to exert anti-inflammatory effects in various studies. For example, dietary supplementation with plant sterols has been linked to reduced plasma concentrations of pro-inflammatory cytokines in animal models . This suggests a role for plant sterols in managing inflammatory conditions.

Case Studies

Case Study: Sitosterolemia Management

Sitosterolemia is a rare genetic disorder characterized by elevated levels of plant sterols in the blood. Clinical management often includes dietary modifications to limit plant sterol intake. However, supplementation with specific plant sterols has been shown to help manage cholesterol levels effectively in affected individuals .

Case Study: Clinical Trial on Asthma Patients

In a randomized double-blind trial, patients with asthma consuming a yogurt enriched with plant stanols showed significant improvements in immune markers compared to a control group . These findings highlight the potential for using plant sterol mixtures not only for cholesterol management but also for enhancing immune function.

Chemical Reactions Analysis

Oxidation Reactions

Plant sterols are susceptible to oxidation, particularly at the double bonds in the sterol nucleus (e.g., Δ⁵) and side chains (e.g., Δ²² in stigmasterol). Key pathways include:

Autoxidation and Photooxidation

  • Radical-mediated oxidation : Initiated by reactive oxygen species (ROS), leading to hydroperoxides at C7 and C5 positions (Figure 1). These hydroperoxides degrade into secondary products like 7-keto-, 7-hydroxy-, and 5,6-epoxy-sterols .

  • Singlet oxygen (¹O₂) reactions : Attack the Δ⁵ double bond, forming epidioxy derivatives (e.g., 5,7α-epidioxy-5α-B-homo-6-stanol) .

  • Ozonolysis : Generates aldehydes (e.g., secosterol aldehydes) via cleavage of side-chain double bonds .

Table 1: Major Oxidation Products of Plant Sterols

Reaction TypePrimary ProductsSecondary Products
Radical oxidation7α/7β-Hydroperoxides7-Ketosterols, 5,6-Epoxides
Singlet oxygen5,7-Epidioxy derivativesTriols (via epoxy ring hydration)
OzonolysisSecosterol aldehydes24-/25-Hydroxy derivatives

Esterification and Hydrolysis

Plant sterols reversibly form esters with fatty acids or organic acids, impacting solubility and stability:

  • Esterification : The hydroxyl group at C3 reacts with fatty acids (e.g., via enzymatic catalysis or chemical synthesis). For example, sitostanol esterified with oleic acid increases lipid solubility .

  • Hydrolysis : Esters hydrolyze under alkaline conditions or via lipases, regenerating free sterols. This reaction is critical in food processing and sterol extraction .

Key Data :

  • Esterification efficiency: >90% under enzymatic conditions (60°C, pH 7.5) .

  • Hydrolysis rate: 80–95% in saponification (methanolic KOH, 70°C) .

Interactions with Proteins

Sterol oxidation products (POPs) react covalently with amino acids, altering protein functionality:

  • Epoxide-Lysine Adducts : Cholesterol-5α,6α-epoxide forms adducts with lysine residues (e.g., m/z 710.5 [M + H]⁺ adducts) .

  • Kinetics : Adduct formation increases with temperature (160°C) and reaction time (60 min), relevant to thermal food processing .

Thermal Degradation and Stability

Plant sterols degrade under high temperatures, forming oxidation products:

Table 2: Thermal Stability of Sterols

ConditionMajor ProductsStability Notes
160°C, 60 min7-Ketositosterol, epoxidesDegradation >50% in presence of O₂
25°C, long-termMinimal oxidationStable in inert atmosphere

Analytical Derivatization Reactions

Chemical derivatization enhances sterol detection in chromatographic analyses:

  • Silylation : Trimethylsilyl (TMS) ether derivatives improve volatility for GC-MS. Characteristic fragments (e.g., m/z 129, 486 for sitosterol-TMS) .

  • Saponification : Alkaline hydrolysis of esters to free sterols for quantification .

Comparison with Similar Compounds

Comparison with Similar Compounds

Plant Sterols vs. Plant Stanols

While both classes reduce cholesterol absorption, sterols are more effective in lowering LDL-C. A crossover study in hypercholesterolemic subjects showed that sterol esters (MSE) reduced total cholesterol by 13.4% versus 10.2% for stanol esters (MSA) . Stanols are less absorbed (<5%) compared to sterols (0.4–3.5%), which may explain their milder effects .

Table 1: Efficacy of Sterols vs. Stanols in LDL-C Reduction

Compound LDL-C Reduction (%) Cholesterol Absorption Inhibition (%) Biosynthesis Increase (%)
Sterol Esters 12.9 36.2 53.3
Stanol Esters 7.9 25.9 37.8

Data from Jones et al. (2000)

Plant Sterols vs. Cholesterol

Plant sterols inhibit cholesterol absorption by displacing it from micelles in the gut. Unlike cholesterol, sterols are poorly absorbed and excreted via bile. Genetic studies in mice lacking sterol transporters (Abcg5/Abcg8) revealed a 30-fold increase in plasma sitosterol levels, highlighting the critical role of these transporters in sterol homeostasis .

Plant Sterols vs. Phenolic Antioxidants

Sterols and phenolic compounds (e.g., rutin, sinapic acid) exhibit synergistic antioxidant effects. In emulsions containing omega-3 fatty acids, sterol esters combined with phenolics reduced hydroperoxide formation by 40–60%, comparable to synthetic antioxidants like TBHQ . However, sterols alone lack direct radical-scavenging activity, unlike phenolic compounds .

Research Findings and Practical Implications

  • Efficacy in Obesity : Unesterified plant sterols in microcrystalline suspensions reduced cholesterol absorption by 50% in obese Zucker rats .
  • Immune Modulation : A β-sitosterol/sterolin mixture enhanced Th1 cytokine (IFN-γ) production in HIV patients, improving immune responses .
  • Environmental Impact : Plant sterol mixtures are classified as hazardous to aquatic ecosystems, requiring strict disposal protocols to prevent contamination .

Preparation Methods

Solvent Crystallization: Optimization and Industrial Applications

Solvent crystallization remains a cornerstone for purifying plant sterol mixtures due to its scalability and cost-effectiveness. The process exploits differential solubility of sterols in polar-nonpolar solvent systems. For example, unsaponifiable matter from soybean oil deodorizer distillate (SODD) treated with hexane-water (5 °C) yields crystalline phytosterols at 87% purity, comprising β-sitosterol (50.1%), campesterol (34.3%), and stigmasterol (3.1%) . Key parameters include solvent ratios, ripening time, and temperature:

  • Feed-to-solvent ratio : Optimal at 3.41:1 (w/w) for water-petroleum ether systems, achieving 95.88% purity .

  • Ripening conditions : 26.5 hours at 4.5 °C enhances crystal growth and phase separation .

A three-stage crystallization using acetone-ethanol (4:1 v/v) elevates purity from 91.82% (first stage) to 97.17% (third stage), albeit with a yield drop from 22.95% to 15.3% . Industrial adaptations, such as the patent by Robinson et al., employ methanol-acetone-hexane-water mixtures in counter-current columns, recovering >60% sterols at 99.8% purity .

Molecular Distillation: Thermal Stability and Efficiency

Molecular distillation (short-path distillation) separates sterols under high vacuum (0.001–0.1 mbar), minimizing thermal degradation. Ito et al. demonstrated a four-step distillation of SODD, enriching phytosterols 3.5-fold to 19.1% content, followed by alcoholic extraction for final recovery . This method is particularly effective for heat-labile compounds, as operational temperatures remain below 200°C. Comparative studies show molecular distillation achieves 80–90% sterol recovery from tall oil, outperforming conventional vacuum distillation in preserving sterol integrity .

Eutectic Solvents (ES): Sustainable Sterol Recovery

Eutectic solvents (ES) represent a breakthrough in green extraction. Menthol-octanoic acid (Men:AcC8) ES extracts 3.16 ± 0.01 mg/g stigmasterol from Codium tomentosum macroalgae, outperforming dichloromethane Soxhlet (2.86 ± 0.07 mg/g) . Sequential ES extraction cycles enrich phytosterol content 4.4-fold, demonstrating reusability and reduced environmental impact . COSMO-RS simulations identified terpene-fatty acid ES as optimal, reducing experimental trials by pre-screening 2,240 potential solvent combinations .

Comparative Analysis of Preparation Methods

## Table 1. Performance Metrics of Plant Sterol Preparation Methods
Method
Solvent crystallization
Molecular distillation
Eutectic solvents

Industrial-Scale Sterol Isolation: Case Studies

The patent US4044031A outlines a methanol-acetone-hexane counter-current process for tall oil sterols . Key steps include:

  • Dissolving unsaponifiables in hexane.

  • Extracting sterols into methanol-acetone-water (4:1 v/v).

  • Concentrating the extract via evaporation.

  • Crystallizing sterols at 5°C, achieving 55% recovery over four batches .

Q & A

Q. What are the critical safety considerations when handling plant sterol mixtures in laboratory settings?

Plant sterol mixtures often contain compounds classified as acute toxins (oral, dermal, and inhalation routes), carcinogens, and reproductive hazards . Strict adherence to OSHA HCS guidelines is required:

  • Use PPE (gloves, goggles, respirators) to avoid skin/eye contact and aerosol formation.
  • Store in ventilated areas away from oxidizers/alkalis to prevent reactive hazards.
  • Dispose via regulated chemical waste protocols (UN2810 for transport) . Methodological Note: Include toxicity class-specific controls (e.g., LD50 thresholds) in risk assessments for experimental protocols .

Q. How can researchers optimize sample preparation for gas chromatographic (GC) analysis of plant sterols?

GC analysis requires precise hydrolysis to liberate sterols from conjugated forms (free, acylated, glycosylated). Key steps:

  • Use EDTA during phloem sap collection to minimize contamination .
  • Adjust sample weight based on sterol concentration (50–150 µg minimum for detection; 1 mg for supplemented matrices) .
  • Validate hydrolysis efficiency via recovery rates (e.g., cholesterol as a dominant marker in P. vulgaris and N. tabacum phloem studies) .

Q. What experimental designs are effective for comparing sterol profiles across plant species?

  • Replication : Use ≥3 replicates per sterol form (free, acylated, glycosylated) to account for intra-species variability .
  • Controls : Include EDTA-treated and untreated phloem samples to confirm sterol origin .
  • Quantification : Normalize data to total lipid content or use deuterated internal standards (e.g., [²H6]-cholestanol) for GC-MS accuracy .

Advanced Research Questions

Q. How do genetic factors influence plant sterol absorption and metabolism in animal models?

  • ABCG5/ABCG8 Locus : Knockout mouse studies reveal these transporters regulate biliary sterol excretion. Use isotopic tracers (e.g., [²H5]-sitosterol) to quantify absorption rates .
  • Human Translation : Screen for ABCG8 polymorphisms (e.g., D19H, T400K) linked to 31% lower campesterol levels in clinical cohorts . Data Conflict: Discrepancies between murine and human sterol homeostasis require cross-validation via dual-species pharmacokinetic models .

Q. What strategies mitigate batch-to-batch variability in plant sterol mixtures for pharmacological studies?

  • Standardization : Recrystallize mixtures ≥3 times in ethanol to achieve >99% purity .
  • QC Metrics : Request peptide-content analysis (HPLC/MS) and TFA removal (<1%) for cell-based assays .
  • Chemical Characterization : Use dual-origin batches with fingerprint analysis to ensure reproducibility in complex mixtures .

Q. How can researchers resolve contradictions in sterol fractionation data across plant tissues?

  • Case Study : P. vulgaris phloem contains glycosylated sterols as the dominant pool, while N. tabacum has higher free sterols. Address via:
  • Tissue-specific extraction protocols (e.g., EDTA for phloem vs. hexane for leaves).
  • Species-specific sterol conjugation enzyme assays (e.g., acyltransferases) .
    • Statistical Rigor : Apply two-tailed t-tests to compare sterol distributions (mean ± SEM) and report p-values for significance .

Q. What methodologies are recommended for studying sterol interactions in clinical trials?

  • Inclusion Criteria : Select participants using genotyping (e.g., ABCG5/ABCG8 variants) to minimize confounding genetic variability .
  • Outcome Measures : Track both cholesterol and non-cholesterol sterols (e.g., stigmasterol) to assess metabolic competition .
  • Ethical Compliance : Align with FINER criteria (Feasible, Novel, Ethical) for trial design .

Data Interpretation & Reproducibility

Q. How should researchers address low recovery rates of acylated sterols in phloem studies?

  • Hypothesis : Conjugation stability may vary with EDTA concentration or sap collection duration.
  • Troubleshooting :
  • Optimize EDTA concentration (e.g., 10 mM vs. 20 mM) to prevent sterol degradation.
  • Validate recovery via spiked deuterated standards (e.g., [²H5]-campesterol) .

Q. What are the implications of interspecies sterol variability for ecological studies?

  • Ecotoxicity : Plant sterol mixtures are highly hazardous to aquatic systems. Use LC50/EC50 thresholds for environmental risk assessments .
  • Trophic Transfer : Compare sterol profiles in herbivore models (e.g., aphid honeydew analysis) to trace phloem-derived sterol uptake .

Tables for Reference

Sterol Form P. vulgaris (%)N. tabacum (%)Dominant Sterol
Free1238Cholesterol
Acylated2814Cholesterol
Glycosylated6048Cholesterol
Source: Phloem sap analysis via GC
Genetic Variant Campesterol Reduction (%)Population Frequency
ABCG8 D19H3110%
ABCG8 T400K236%
Source: Human cohort studies

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